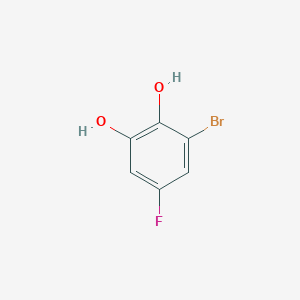
3-Bromo-5-fluorobenzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluorobenzene-1,2-diol is an organic compound with the molecular formula C6H4BrFO2. It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluorobenzene-1,2-diol can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with a benzene ring, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position. Fluorination can be achieved using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Another method involves the use of diazonium salts. For example, 3,5-dibromo-2-fluoroaniline can be diazotized and then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
化学反应分析
Types of Reactions
3-Bromo-5-fluorobenzene-1,2-diol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The hydroxyl groups can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Fluorination: Hydrogen fluoride (HF) or Selectfluor.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the compound, such as hydrocarbons.
科学研究应用
3-Bromo-5-fluorobenzene-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-5-fluorobenzene-1,2-diol depends on its specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various reactions .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .
相似化合物的比较
Similar Compounds
Fluorobenzene: A simpler derivative with only a fluorine atom on the benzene ring.
Bromobenzene: A simpler derivative with only a bromine atom on the benzene ring.
1,3-Dibromo-5-fluorobenzene: A related compound with two bromine atoms and one fluorine atom on the benzene ring.
Uniqueness
3-Bromo-5-fluorobenzene-1,2-diol is unique due to the presence of both bromine and fluorine atoms, as well as two hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-bromo-5-fluorobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDPBRCPOIQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)
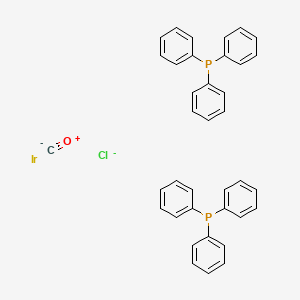
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
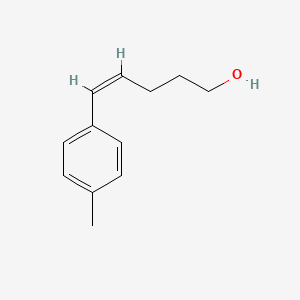
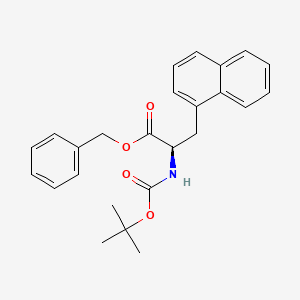
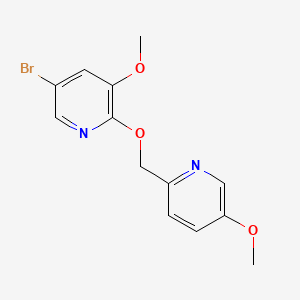
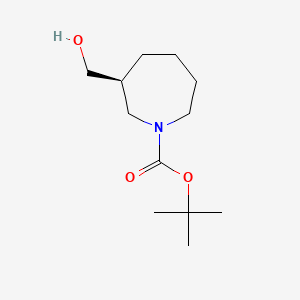
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
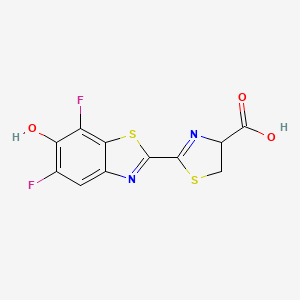
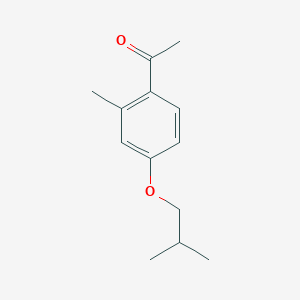
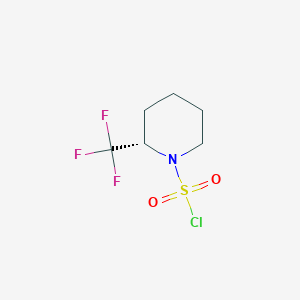
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
